molecular formula C18H27AlO9 B13831547 Tris(ethyl 3-Oxobutanoato)aluminum(III)

Tris(ethyl 3-Oxobutanoato)aluminum(III)

Cat. No.: B13831547
M. Wt: 414.4 g/mol
InChI Key: TYYXSAFYWXHYTF-VNGPFPIXSA-K
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Description

Tris(ethyl 3-Oxobutanoato)aluminum(III), also known as Tris(ethyl acetoacetato)aluminum(III) (CAS 15306-17-9), is an organoaluminum complex with the molecular formula C₁₈H₂₇AlO₉ and a molecular weight of 414.4 g/mol . It is synthesized by coordinating aluminum(III) with three ethyl acetoacetate ligands, which are β-ketoester derivatives. The compound typically appears as a white to pale yellow powder or crystalline solid and is available in high purity (≥97%) . Key applications include its use as a catalyst in organic synthesis, a precursor for materials science, and a stabilizer in polymer chemistry .

Properties

Molecular Formula

C18H27AlO9

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate

InChI

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-;

InChI Key

TYYXSAFYWXHYTF-VNGPFPIXSA-K

Isomeric SMILES

CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C

Canonical SMILES

CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(ethyl 3-Oxobutanoato)aluminum(III) can be synthesized by reacting aluminum isopropoxide with ethyl acetoacetate in an appropriate solvent. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or toluene .

Industrial Production Methods

In industrial settings, the production of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tris(ethyl 3-Oxobutanoato)aluminum(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tris(ethyl 3-Oxobutanoato)aluminum(III) involves the coordination of the aluminum ion with the oxygen atoms of the ethyl acetoacetate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various catalytic and coordination processes. The molecular targets include the β-diketone ligands, and the pathways involve ligand exchange and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Similar Aluminum Complexes

Structural and Functional Contrasts

Tris(8-hydroxyquinoline)aluminum(III) (Alq₃)
  • Molecular Formula : C₂₇H₁₈AlN₃O₃ .
  • Structure: Three 8-hydroxyquinoline ligands coordinate to Al(III), forming a octahedral geometry optimized for electroluminescence .
  • Applications : Widely used in organic light-emitting diodes (OLEDs) for green and blue light emission. Single-crystal Alq₃ exhibits high quantum efficiency (1% photon/electron) and brightness (>1000 cd/m²) .
  • Key Differences: Ligand Type: Alq₃ uses aromatic nitrogen-oxygen ligands, enabling π-π stacking for charge transport, whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) employs β-ketoester ligands, favoring solubility in organic solvents . Optical Properties: Alq₃ is photoluminescent under UV light (365 nm), while Tris(ethyl 3-Oxobutanoato)aluminum(III) lacks documented electroluminescent properties . Synthesis: Alq₃ requires sublimation and controlled crystallization , whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) is synthesized via direct coordination in solution .
Triisobutyl Aluminum
  • Molecular Formula : (C₄H₉)₃Al .
  • Structure: A simpler organoaluminum compound with three isobutyl groups bonded to Al.
  • Applications : Used as a catalyst in Ziegler-Natta polymerization and as a reducing agent .
  • Key Differences: Reactivity: Triisobutyl Aluminum is pyrophoric and reacts violently with water, whereas Tris(ethyl 3-Oxobutanoato)aluminum(III) is non-pyrophoric and stable under standard conditions .
Aluminum Acetylacetonate (Al(acac)₃)
  • Molecular Formula : C₁₅H₂₁AlO₆.
  • Structure : Three acetylacetonate (2,4-pentanedionate) ligands bound to Al(III).
  • Applications : Catalyst in organic reactions, precursor for ceramic materials.
  • Solubility: Al(acac)₃ is highly soluble in chloroform and toluene, while solubility data for Tris(ethyl 3-Oxobutanoato)aluminum(III) remains unspecified .

Comparative Data Table

Property Tris(ethyl 3-Oxobutanoato)aluminum(III) Alq₃ Triisobutyl Aluminum
Molecular Formula C₁₈H₂₇AlO₉ C₂₇H₁₈AlN₃O₃ (C₄H₉)₃Al
Molecular Weight (g/mol) 414.4 459.4 198.3
Appearance White to pale yellow powder/crystals Green/blue crystals Colorless liquid
Primary Applications Catalysis, polymer stabilization OLEDs Polymerization catalyst
Hazard Profile Non-hazardous Low toxicity Pyrophoric, corrosive
Thermal Stability Stable at room temperature Stable up to 300°C Decomposes explosively in air

Research Findings and Industrial Relevance

  • Tris(ethyl 3-Oxobutanoato)aluminum(III) is valued for its versatility in catalysis, particularly in cross-coupling reactions and esterifications, where its β-ketoester ligands enhance substrate binding .
  • Alq₃ remains irreplaceable in OLED technology due to its unmatched electroluminescent efficiency, though its synthesis is more resource-intensive .
  • Triisobutyl Aluminum’s high reactivity limits its use to controlled industrial settings, emphasizing the safety advantages of Tris(ethyl 3-Oxobutanoato)aluminum(III) in lab environments .

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